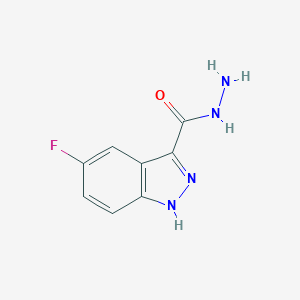

5-Fluoro-1H-indazole-3-carboxylic acid hydrazide

Description

Properties

IUPAC Name |

5-fluoro-1H-indazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4O/c9-4-1-2-6-5(3-4)7(13-12-6)8(14)11-10/h1-3H,10H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRJWHUJTCYRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NN2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236879 | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-98-1 | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide

This guide provides a detailed examination of the essential physicochemical properties of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational data and the experimental rationale crucial for its application in research and development.

Introduction: The Significance of Indazole Derivatives

Indazole derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a key structural motif in modern drug design. Understanding the fundamental physicochemical properties of this compound is a critical first step in harnessing its therapeutic potential, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Identity and Structure

A precise understanding of a compound's structure is fundamental to all further analysis.

-

Chemical Name: this compound

-

CAS Number: 1203-98-1[2]

-

Molecular Formula: C₈H₇FN₄O

-

Molecular Weight: 194.17 g/mol

The molecular structure consists of a bicyclic indazole core, fluorinated at the 5-position, with a carboxylic acid hydrazide group at the 3-position. This hydrazide functional group is a key reactive handle for the synthesis of more complex derivatives.

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a drug candidate are pivotal as they directly influence its formulation, stability, and pharmacokinetic behavior.[3][4] A summary of the key properties for this compound is presented below.

| Property | Value / Range | Significance in Drug Development |

| Melting Point (°C) | Data not consistently available; requires experimental determination. | Influences compound purity, stability, and formulation choices (e.g., solid dosage forms). |

| Aqueous Solubility | Predicted to be low; requires experimental determination. | Directly impacts bioavailability. Poor solubility can lead to erratic absorption and limit therapeutic efficacy.[5][6][7] |

| pKa (Acid Dissociation Constant) | Estimated to have both acidic (indazole N-H) and basic (hydrazide) centers. | Governs the ionization state at physiological pH, which affects solubility, permeability across membranes, and receptor binding.[3][4][8] |

| LogP (Octanol-Water Partition Coefficient) | Requires experimental determination. | A key measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic clearance.[9][10] |

Experimental Methodologies and Rationale

Accurate and reproducible data is the bedrock of scientific integrity. This section details standardized protocols for determining the critical physicochemical properties outlined above, explaining the causality behind the experimental design.

Determination of Aqueous Solubility: The Shake-Flask Method

Rationale: The shake-flask method, as described in OECD Guideline 105, is considered the "gold standard" for determining the thermodynamic solubility of a compound.[11][12][13] It measures the equilibrium concentration of a substance in a saturated solution, providing a definitive value that is crucial for preclinical development. This method is chosen over kinetic solubility assays when a precise, formulation-relevant value is required.[5][6]

Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

-

Preparation: Add an excess amount of this compound solid to three separate glass flasks containing a precise volume of the test medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure that equilibrium is established with an undissolved phase.[13][14]

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C). Agitate for a sufficient duration (e.g., 48 hours) to allow the system to reach equilibrium. Preliminary tests can determine the minimum time required.[12]

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand, permitting the excess solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any microscopic undissolved particles. This step is crucial to avoid overestimation of solubility.

-

Quantification: Analyze the filtrate using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.

-

Reporting: The average concentration from the three flasks is reported as the thermodynamic aqueous solubility at the specified pH and temperature.

Determination of pKa

Rationale: The pKa value indicates the pH at which a compound is 50% ionized and 50% unionized.[4] This is a critical parameter as the ionization state dramatically affects a molecule's solubility, lipophilicity, and ability to cross biological membranes. For a compound like this compound with multiple ionizable centers, methods that can resolve these values are necessary. HPLC-based methods are particularly advantageous for compounds with poor aqueous solubility.[15][16]

Caption: Influence of pKa and pH on key drug properties.

-

Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 50% acetonitrile) but buffered at different pH values, typically spanning a range from pH 2 to pH 10.

-

Chromatographic Analysis: Inject a standard solution of the compound onto a reverse-phase HPLC column (e.g., C18) and elute isocratically with each prepared mobile phase.

-

Data Collection: Record the retention time (t_R) of the compound at each pH.

-

Data Plotting: Plot the retention time (or capacity factor, k') as a function of the mobile phase pH.

-

pKa Determination: The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[16] For a molecule with multiple pKa values, multiple inflection points may be observed.

Conclusion

The physicochemical properties of this compound are foundational to its potential as a scaffold in drug discovery. The protocols and rationale detailed in this guide provide a framework for the robust and reliable characterization of this and similar molecules. Accurate determination of solubility and pKa is not merely a data collection exercise; it is an essential component of a scientifically-driven approach to developing safe and effective therapeutics. These parameters provide the critical insights needed to guide formulation development, predict in vivo behavior, and ultimately, enhance the probability of success for new drug candidates.

References

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evalu

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect.

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. (n.d.).

- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (n.d.). PubMed.

- assessment of reverse - phase. (n.d.). ECETOC.

- Aqueous Solubility Assay. (n.d.). Bienta.

- Determination of pKa Values by Liquid Chromatography. (n.d.).

- This compound | 1203-98-1. (n.d.). ChemicalBook.

- Development of Methods for the Determin

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).

- pKa Value Determin

- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). MDPI.

- Compound solubility measurements for early drug discovery. (2022).

- MultiScreen Solubility Filter Pl

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).

- Test No.

- a.6. water solubility. (n.d.).

- 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052. (n.d.). PubChem.

- 1077-96-9|5-Fluoro-1H-indazole-3-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- OECD 105 - Water Solubility. (n.d.). Situ Biosciences.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.

- 5-fluoro-1H-indazole-3-carboxylic acid. (2025). ChemSynthesis.

- 5-Fluoro-1H-indazole-3-carboxylic acid In Stock. (n.d.). Anichem.

- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)

Sources

- 1. jocpr.com [jocpr.com]

- 2. This compound | 1203-98-1 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ijirss.com [ijirss.com]

- 5. Aqueous Solubility Assay | Bienta [bienta.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. legislation.gov.uk [legislation.gov.uk]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. academic.oup.com [academic.oup.com]

- 16. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

The Definitive Guide to the Structure Elucidation of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide

A Senior Application Scientist's Perspective on a Systematic Approach to Molecular Characterization

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: In the landscape of modern drug discovery and development, indazole derivatives stand out as a "privileged scaffold" due to their wide range of biological activities, including applications in oncology and neurology.[1] The introduction of a fluorine atom into such scaffolds can significantly modulate their physicochemical properties, enhancing their therapeutic potential.[2] This guide provides an in-depth, technical walkthrough of the structure elucidation of a key fluorinated indazole derivative: 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide. This document is tailored for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale that underpins each analytical step. Our approach is rooted in the principles of self-validating protocols and authoritative scientific grounding.

The Strategic Imperative: Why a Multi-Technique Approach is Essential

The unambiguous determination of a novel or synthesized chemical entity's structure is the bedrock of all subsequent research and development. For a molecule like this compound, which possesses a unique combination of aromatic, heterocyclic, and functional group features, a single analytical technique is insufficient. A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques. This guide will focus on a logical workflow that integrates synthesis, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F).

Synthesis and Derivatization: A Predictable Pathway

The synthesis of this compound is anticipated to follow a well-established route for analogous indazole hydrazides.[3] The logical starting material is its corresponding carboxylic acid, 5-Fluoro-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis of this compound

-

Esterification of the Starting Material:

-

To a solution of 5-Fluoro-1H-indazole-3-carboxylic acid in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the methyl ester product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 5-fluoro-1H-indazole-3-carboxylate.

-

-

Hydrazinolysis to the Final Product:

-

Dissolve the crude methyl ester in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 4-6 hours, again monitoring by TLC.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

The Workflow of Structure Elucidation

The following diagram illustrates the logical flow of the analytical process, starting from the synthesized compound and culminating in a confirmed structure.

Caption: The logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry provides the crucial initial confirmation of the molecular weight and elemental composition of the synthesized compound.

Predicted Mass Spectrum Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₈H₇FN₄O | Based on the structure of the target molecule. |

| Monoisotopic Mass | 194.0604 g/mol | Calculated from the atomic masses of the constituent elements. |

| Nominal Mass | 194 g/mol | The integer mass of the most abundant isotopes. |

| [M+H]⁺ | m/z 195.0677 | Protonated molecular ion, expected in ESI or CI modes. |

| [M]⁺˙ | m/z 194.0604 | Molecular ion radical, expected in EI mode. |

Key Fragmentation Pathways

The fragmentation pattern in mass spectrometry is a molecular fingerprint. For this compound, we can predict the following key fragmentation pathways, particularly under Electron Ionization (EI):

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

-

Loss of the Hydrazinyl Radical: A primary fragmentation would be the cleavage of the C-C bond between the carbonyl group and the indazole ring, leading to the loss of the hydrazinylcarbonyl radical and the formation of a stable 5-fluoro-1H-indazolyl cation at m/z 135.

-

Loss of the Hydrazine Radical: Cleavage of the N-N bond in the hydrazide moiety could result in the loss of a hydrazinyl radical (•NHNH₂) to give a fragment at m/z 163. Subsequent loss of carbon monoxide would also lead to the fragment at m/z 135.

Infrared Spectroscopy: Unveiling the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Stretching (Amine and Indazole) |

| 3100-3000 | C-H | Aromatic Stretching |

| 1680-1640 | C=O | Amide I Band (Stretching) |

| 1620-1580 | N-H | Bending (Amine) |

| 1500-1400 | C=C | Aromatic Ring Stretching |

| 1250-1000 | C-F | Stretching |

The presence of strong absorption bands in the N-H and C=O regions would provide compelling evidence for the successful formation of the hydrazide functionality.

Nuclear Magnetic Resonance Spectroscopy: The Blueprint of the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.9 | Singlet | 1H | Indazole N-H | The acidic proton of the indazole ring is typically found far downfield. |

| ~10.0 | Singlet | 1H | Amide N-H | The amide proton's chemical shift can be variable and concentration-dependent. |

| ~8.0-7.8 | Doublet of Doublets | 1H | H-7 | This proton is ortho to the electron-withdrawing pyrazole ring and will be deshielded. |

| ~7.7-7.5 | Doublet of Doublets | 1H | H-4 | This proton is ortho to the fluorine atom and will show coupling to both H-6 and the fluorine. |

| ~7.4-7.2 | Triplet of Doublets | 1H | H-6 | This proton is coupled to H-7 and the fluorine atom. |

| ~4.6 | Broad Singlet | 2H | -NH₂ | The protons of the terminal amine are often broad and their chemical shift can vary. |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 (d, ¹JCF ≈ 240 Hz) | C-5 | The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant. |

| ~160 | C=O | The carbonyl carbon of the amide will be in this region. |

| ~140 | C-7a | A quaternary carbon in the indazole ring. |

| ~135 | C-3 | The carbon bearing the hydrazide group. |

| ~122 (d, ³JCF ≈ 10 Hz) | C-4 | This carbon is meta to the fluorine and will show a smaller coupling. |

| ~120 | C-3a | Another quaternary carbon in the indazole ring. |

| ~115 (d, ²JCF ≈ 25 Hz) | C-6 | This carbon is ortho to the fluorine and will exhibit a significant coupling. |

| ~110 (d, ²JCF ≈ 25 Hz) | C-7 | Also ortho to the fluorine, showing a similar coupling to C-6. |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -110 to -120 | Triplet of Doublets | The chemical shift is typical for an aryl fluoride. The multiplicity will arise from coupling to the ortho protons (H-4 and H-6). |

Data Integration and Structure Confirmation

The final and most critical step is the integration of all the spectroscopic and spectrometric data.

-

Mass Spectrometry confirms the molecular weight and elemental formula.

-

IR Spectroscopy identifies the key functional groups (N-H, C=O, C-F).

-

¹H NMR confirms the presence of the indazole and hydrazide protons and their relative positions.

-

¹³C NMR in conjunction with DEPT experiments confirms the number of different carbon atoms and the C-F coupling provides definitive evidence for the position of the fluorine atom.

-

¹⁹F NMR provides an unambiguous signal for the fluorine atom, and its coupling pattern can further confirm its position on the aromatic ring.

The convergence of all these data points provides a self-validating system, leading to the unequivocal structure elucidation of this compound.

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process that relies on the logical application of multiple analytical techniques. This guide has outlined a robust workflow, from synthesis to final structure confirmation, emphasizing the causality behind each experimental choice and the interpretation of the resulting data. By following such a comprehensive and scientifically grounded approach, researchers can have the utmost confidence in the identity and purity of their compounds, paving the way for successful downstream applications in drug discovery and development.

References

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. Available at: [Link]

-

PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Patidar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 1035-1074. Available at: [Link]

-

Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4979. Available at: [Link]

Sources

A Comprehensive Technical Guide to 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide, a key heterocyclic building block in modern medicinal chemistry. We will cover its core physicochemical properties, including its precise molecular weight, and detail validated protocols for its synthesis and analytical characterization. Furthermore, this document explores the compound's significance and applications within drug discovery, particularly as a scaffold for developing targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This specific hydrazide derivative serves as a crucial intermediate, enabling chemists to readily introduce the 5-fluoro-1H-indazole-3-carbonyl moiety into larger, more complex molecules through reactions with aldehydes, ketones, or carboxylic acids. Its utility is particularly noted in the synthesis of potential enzyme inhibitors and other targeted therapeutic agents.[4][5]

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FN₄O | ChemicalBook[6] |

| Molecular Weight | 194.17 g/mol | --- |

| CAS Number | 1203-98-1 | ChemicalBook[6] |

| IUPAC Name | 5-fluoro-1H-indazole-3-carbohydrazide | --- |

| Appearance | Solid (Typical) | --- |

| Purity | >95% (Typical Commercial Grade) | --- |

Note: Properties such as melting point and solubility can vary between batches and suppliers and should be determined empirically for critical applications.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via a two-step process starting from the corresponding carboxylic acid, 5-Fluoro-1H-indazole-3-carboxylic acid. The general strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an ester, followed by reaction with hydrazine.

Step 1: Esterification The carboxylic acid is first converted to its methyl or ethyl ester. This is a standard procedure that activates the carbonyl group for subsequent nucleophilic attack. An acid catalyst, like sulfuric acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol (e.g., methanol).

Step 2: Hydrazinolysis The resulting ester is then treated with hydrazine hydrate. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alcohol's alkoxy group and the formation of the stable hydrazide product. The reaction is typically run at reflux to ensure completion.[7] This method is a well-established and efficient route for preparing aromatic and heterocyclic hydrazides.[7]

Below is a diagram illustrating the general synthetic workflow.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 1203-98-1 [chemicalbook.com]

- 7. jocpr.com [jocpr.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Indazole derivatives are recognized as privileged structures in pharmacology, and precise structural confirmation is paramount for advancing research and development.[1][2] This document serves as a comprehensive resource for researchers, offering detailed interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causal relationships between molecular structure and spectral output, provide field-proven experimental protocols, and present the data in a clear, accessible format to facilitate accurate characterization and validation.

Introduction: The Significance of this compound

The indazole ring system is a cornerstone in the synthesis of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The introduction of a fluorine atom at the 5-position can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound (Molecular Formula: C₈H₇FN₄O) an attractive scaffold for synthetic chemists.[3][4]

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Spectroscopic techniques provide the necessary "fingerprints" to confirm identity, purity, and structure. This guide synthesizes data and principles to offer a robust analytical framework for this specific molecule.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of spectroscopic signals, the following standardized numbering scheme for the this compound structure will be used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information, with the fluorine atom introducing characteristic splitting patterns that are crucial for assignment.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the indazole N-H proton, and the two hydrazide N-H protons. The solvent of choice for this analysis is typically DMSO-d₆, as it effectively solubilizes the compound and its exchangeable protons (NH, NH₂) are often clearly visible.

Expertise & Experience: The key to interpreting the aromatic region is understanding the effect of the C5-Fluorine. Fluorine couples to protons, with the magnitude of the coupling constant (J) depending on the number of bonds separating them. We expect to see a large ³J(H-F) coupling for H4 and H6, and a smaller ⁴J(H-F) for H7.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~14.0 | br s | - | 1H | H1 (Indazole N-H) | Highly deshielded due to aromaticity and hydrogen bonding. |

| ~10.5 | br s | - | 1H | H on N3 (-CONH -) | Amide proton, deshielded and often broad. |

| ~8.0 | dd | ³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 4.5 | 1H | H7 | Doublet of doublets due to coupling with H6 and weaker coupling to F. |

| ~7.8 | dd | ³J(H-H) ≈ 9.0, ³J(H-F) ≈ 9.5 | 1H | H4 | Doublet of doublets from ortho coupling to the adjacent nitrogen's influence and strong coupling to F. |

| ~7.4 | td | ³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 2.5 | 1H | H6 | Triplet of doublets; appears as a triplet due to coupling with H7 and H4 (via the ring system), further split by F. |

| ~4.6 | br s | - | 2H | H on N4 (-NH₂ ) | Hydrazine protons, typically broad and upfield from amide N-H. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will confirm the carbon skeleton. The most notable feature will be the large one-bond C-F coupling constant (¹J(C-F)) for C5, which is diagnostic for a directly attached fluorine atom.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment | Rationale |

|---|---|---|---|

| ~160.0 | d, ¹J(C-F) ≈ 240 Hz | C5 | Directly attached to fluorine, resulting in significant deshielding and a very large one-bond coupling constant. |

| ~158.5 | s | C8 (C=O) | Carbonyl carbon of the hydrazide group. |

| ~142.0 | s | C3 | Attached to the electron-withdrawing hydrazide group. |

| ~140.0 | d, ²J(C-F) ≈ 12 Hz | C3a | Two bonds away from fluorine, showing smaller coupling. |

| ~122.0 | s | C7a | Quaternary carbon within the indazole core. |

| ~121.5 | d, ³J(C-F) ≈ 10 Hz | C7 | Three bonds from fluorine, showing weak coupling. |

| ~115.0 | d, ²J(C-F) ≈ 25 Hz | C4 | Two bonds from fluorine, showing significant coupling. |

| ~110.0 | d, ³J(C-F) ≈ 9 Hz | C6 | Three bonds from fluorine, showing weak coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions from the N-H, C=O, C=N, C=C, and C-F bonds.

Expertise & Experience: The N-H stretching region is often complex. We expect to see a sharp band for the indazole N-H and multiple, slightly broader bands for the -NH-NH₂ moiety, indicative of symmetric and asymmetric stretches. The carbonyl (C=O) stretch is a strong, sharp absorption and its position can indicate the degree of hydrogen bonding.

Key IR Absorption Bands (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching | Indazole N-H, Hydrazide -NH-NH₂ |

| 3050 - 3000 | Weak-Medium | C-H stretching | Aromatic C-H |

| ~1660 | Strong, Sharp | C=O stretching (Amide I) | Hydrazide Carbonyl |

| ~1620 | Medium | C=C and C=N stretching | Aromatic and Indazole Rings |

| ~1540 | Medium | N-H bending (Amide II) | Hydrazide -NH- |

| ~1250 | Strong | C-F stretching | Aryl-Fluoride Bond |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and connectivity. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent protonated molecular ion peak [M+H]⁺.

Expected MS (ESI+) Data

-

Calculated Molecular Weight: C₈H₇FN₄O = 194.06 g/mol

-

Observed [M+H]⁺: m/z = 195.07

Trustworthiness: The high-resolution mass spectrum should yield a mass for the [M+H]⁺ ion that is within 5 ppm of the calculated exact mass (195.0682), providing unequivocal confirmation of the elemental composition.

Fragmentation Pathway

The fragmentation pattern provides a roadmap of the molecule's structure. A plausible fragmentation pathway involves the initial loss of ammonia, followed by cleavage of the carbonyl group.

Caption: Proposed ESI-MS fragmentation pathway for the [M+H]⁺ ion.

Standard Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30) over a spectral width of -2 to 16 ppm.

-

Acquire a ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) over a spectral width of 0 to 180 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.

Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the [M+H]⁺ ion.

-

Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 195.07) for collision-induced dissociation (CID) to obtain the MS/MS spectrum and confirm the fragmentation pattern.

Conclusion

The structural characterization of this compound is unequivocally achieved through the synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra define the precise arrangement of the carbon-hydrogen framework and confirm the position of the fluorine substituent through characteristic couplings. IR spectroscopy validates the presence of key functional groups, including the hydrazide and indazole moieties. Finally, mass spectrometry confirms the elemental composition and provides structural insights through predictable fragmentation. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this valuable synthetic building block.

References

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]

-

PubChem. 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Yoshida, H., et al. (2007). Supporting Information for A Versatile Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Arynes. Angewandte Chemie International Edition, 46(11). [Link]

-

ChemSynthesis. 5-fluoro-1H-indazole-3-carboxylic acid. [Link]

-

Xu, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. [Link]

-

Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]

-

Thoreauchem. This compound-1203-98-1. [Link]

Sources

Navigating the Solubility Landscape of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest in contemporary pharmaceutical research. Its indazole core is a privileged scaffold, known to interact with a variety of biological targets, while the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[1] The hydrazide functional group further opens avenues for diverse chemical modifications, making this molecule a versatile building block for the synthesis of novel therapeutic agents. As with any compound destined for pharmacological evaluation, a thorough understanding of its physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's success, influencing everything from formulation strategies to in vivo efficacy.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility, present a predictive solubility profile, and offer a detailed, field-proven experimental protocol for its precise determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this promising molecule.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The age-old principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be miscible. To predict the solubility of this compound, we must first dissect its molecular structure and identify the key functional groups that dictate its polarity and hydrogen bonding capabilities.

Molecular Structure of this compound:

-

Indazole Ring: This bicyclic aromatic system is relatively non-polar and can participate in π-π stacking interactions.

-

Carboxylic Hydrazide Group (-CONHNH2): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the N-H groups) and a hydrogen bond acceptor (at the carbonyl oxygen and nitrogen lone pairs). This group is expected to significantly influence solubility in polar solvents.

-

Fluorine Atom: While highly electronegative, a single fluorine substituent has a complex effect on solubility. It can increase lipophilicity by masking the polarity of adjacent C-H bonds, but it can also participate in weak hydrogen bonding as an acceptor.[2]

Based on this structure, we can anticipate the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are expected to effectively solvate the polar carboxylic hydrazide group, leading to high solubility. Aromatic hydrazides are often soluble in DMF.[3]

-

Moderate to Good Solubility in Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. They should interact favorably with the hydrazide group. However, the non-polar indazole ring may limit the overall solubility compared to highly polar aprotic solvents.

-

Limited Solubility in Non-Polar Solvents: Solvents like hexane, toluene, and dichloromethane lack the ability to form strong hydrogen bonds.[4] While the indazole ring might show some affinity for aromatic solvents like toluene through π-π interactions, the highly polar hydrazide group will significantly hinder dissolution, resulting in low solubility. The insolubility of some aromatic hydrazides in hydrocarbon solvents like toluene has been noted.[5]

Predictive Solubility Profile

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor, effectively solvates the hydrazide group. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor. |

| Methanol | Polar Protic | Moderate to High | Good hydrogen bonding capabilities, but the non-polar core may limit solubility. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Acetonitrile | Polar Aprotic | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. |

| Isopropanol | Polar Protic | Low to Moderate | Lower polarity and greater steric hindrance compared to methanol and ethanol. |

| Dichloromethane (DCM) | Non-Polar | Low | Limited ability to interact with the polar hydrazide group. |

| Toluene | Non-Polar (Aromatic) | Very Low | π-π interactions with the indazole ring are insufficient to overcome the polarity of the hydrazide. |

| Hexane | Non-Polar (Aliphatic) | Very Low / Insoluble | Lacks any significant favorable interactions with the solute. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, a robust experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[6] This method involves equilibrating an excess of the solid compound in the solvent of choice until a saturated solution is achieved.

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation of the Suspension:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a glass vial.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or orbital incubator set to a constant temperature (typically 25 °C).

-

Agitate the suspension for a sufficient duration to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable to confirm equilibrium).

-

After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least one hour to allow the undissolved solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to separate the dissolved solute from any remaining solid.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.

-

-

Analysis and Quantification:

-

Analyze the diluted sample using a validated and stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of the diluted sample by interpolating its analytical response on the calibration curve.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive theoretical and practical framework for understanding and determining the solubility of this compound in organic solvents. While a predictive solubility profile has been offered based on the molecule's structural features, it is imperative for researchers to perform experimental verification to obtain precise and accurate data for their specific applications. The detailed shake-flask protocol outlined herein provides a robust methodology for achieving this.

A thorough characterization of the solubility of this compound is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. This knowledge will empower drug development professionals to make informed decisions regarding solvent selection for synthesis and purification, formulation development, and the design of subsequent preclinical studies. As research on indazole derivatives continues to expand, a solid foundation in their fundamental physicochemical properties will be indispensable for unlocking their full therapeutic potential.

References

- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.

- Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 49-63.

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355-366.

- Kerns, E. H., & Di, L. (2008).

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

- Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Thomé, I., Besson, C., Kleine, T., & Bolm, C. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.

- Chandrasekhar, T., Vinay Kumar, L., Babul Reddy, A., Jagan Naik, P., & Narayana Swamy, G. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.

- Faria, J. V., Leite, L. F., de Souza, M. V. N., & Wardell, J. L. (2018). Recent advances in the chemistry and pharmacology of indazoles. Mini reviews in medicinal chemistry, 18(1), 4-20.

- Yalkowsky, S. H., & He, Y. (2003).

-

Wikipedia contributors. (2024, November 26). Solubility. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

-

Common Chemistry. (n.d.). 1-[(2,4-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid hydrazide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

-

Wikipedia contributors. (2024, November 25). Indazole. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

-

PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Retrieved from [Link]

-

National Technical Information Service. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide

Executive Summary

5-Fluoro-1H-indazole-3-carboxylic acid hydrazide is a cornerstone building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The integrity of this starting material is paramount, as any degradation can compromise the yield, purity, and biological activity of the final compounds, leading to irreproducible results and significant delays in drug development pipelines. This guide provides an in-depth analysis of the compound's stability profile, outlines its primary degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to ensure the long-term viability and reliability of this crucial reagent.

Foundational Understanding: Physicochemical Characteristics

A molecule's inherent stability is dictated by its structure and physical properties. This compound possesses a fluorinated aromatic system and a reactive hydrazide moiety, both of which contribute to its utility and its stability concerns.

Table 1: Key Physicochemical Properties

| Property | Data | Significance for Stability |

| Molecular Formula | C₈H₇FN₄O | Indicates a nitrogen-rich, heterocyclic structure. |

| Molecular Weight | 194.17 g/mol | Standard for a small molecule intermediate. |

| Appearance | Off-white to light yellow solid | Color changes may indicate degradation or impurity. |

| Melting Point | Not available; Decomposition may occur at high temperatures. | High thermal energy can initiate decomposition pathways. |

| Solubility | Limited data available; likely soluble in polar aprotic solvents (e.g., DMSO, DMF). | Stability in solution is a separate and critical consideration. |

| Key Functional Groups | Indazole ring, Carboxylic acid hydrazide (-CONHNH₂) | The hydrazide group is the primary site of chemical reactivity and potential instability.[1] |

The Core Challenge: Chemical Stability and Degradation Pathways

The principal vulnerability of this compound lies in its hydrazide functional group. This group is susceptible to common laboratory conditions, primarily moisture and atmospheric oxygen. Understanding these degradation mechanisms is the first step toward preventing them.

Hydrolytic Degradation

Causality: The hydrazide functional group is an amide derivative and is susceptible to hydrolysis, a reaction catalyzed by the presence of water. This process can be accelerated under either acidic or basic conditions. The outcome is the cleavage of the C-N bond, converting the reactive hydrazide back to its parent carboxylic acid and releasing hydrazine.

Impact: This degradation pathway is highly detrimental as it consumes the active hydrazide, rendering the material useless for subsequent coupling reactions (e.g., formation of hydrazones or amides).

Figure 1: Primary hydrolytic degradation pathway.

Oxidative Degradation

Causality: Hydrazides can be readily oxidized by atmospheric oxygen or other oxidizing agents.[2] This process is often catalyzed by trace metal ions and can lead to a complex mixture of byproducts. The reactive nitrogen lone pairs are susceptible to oxidation, which can initiate radical reactions or lead to the formation of diacylhydrazides if a corresponding acid is present.

Impact: Oxidation reduces the purity of the material, introducing potentially reactive and difficult-to-remove impurities into subsequent synthetic steps. In some cases, extensive oxidation can lead to the complete decomposition of the material.[2]

Figure 2: General pathway for oxidative degradation.

The Solution: A Validated Protocol for Storage and Handling

To counteract the inherent instabilities, a multi-faceted approach to storage and handling is required. The following protocols are designed to create a self-validating system where the integrity of the compound is actively preserved.

Long-Term Archival Storage (Months to Years)

This protocol is mandatory for preserving stock material to ensure long-term research continuity.

-

Temperature: -20°C or below. Low temperatures are critical to reduce the kinetic rate of all potential degradation reactions.

-

Atmosphere: Inert Gas Blanket. The vial must be flushed with an inert gas (Argon or Nitrogen) before sealing. This actively displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis.

-

Moisture Control: Desiccation. Store the sealed vial within a secondary container or desiccator containing a fresh desiccant (e.g., silica gel, Drierite™). This provides a crucial secondary barrier against moisture ingress. A safety data sheet for a similar compound specifically notes to avoid moisture.[3]

-

Light Protection: Amber Vials. Use amber glass vials or wrap clear vials in aluminum foil to protect the compound from light, which can catalyze oxidative degradation.

Figure 3: Workflow for optimal long-term storage.

Short-Term Bench-Top Handling (Hours to Days)

For active use, the risk of degradation increases. Strict handling is essential.

-

Temperature Equilibration: Before opening, ALWAYS allow the container to warm to ambient room temperature for at least 30-60 minutes. Opening a cold vial immediately causes atmospheric moisture to condense directly onto the solid powder, initiating hydrolysis.

-

Inert Atmosphere Handling: If possible, handle the compound inside a glovebox or glove bag with a dry, inert atmosphere.

-

Minimize Exposure: Weigh out the required amount quickly and immediately re-flush the stock bottle with inert gas, seal it tightly, and return it to its proper storage condition. Do not leave the stock bottle open on the bench.

-

Solution Stability: Prepare solutions in anhydrous solvents (e.g., anhydrous DMSO or DMF) immediately before use. Hydrazide solutions are generally less stable than the solid material. If a solution must be stored, it should be blanketed with inert gas and stored at -20°C, but this is not recommended for more than a few days without re-validation of purity.

Protocol Validation: Stability-Indicating Analysis

Trustworthiness in science requires verification. A stability-indicating analytical method is a self-validating system to confirm the purity of the starting material, especially if it has been stored for a long time or if a new batch is being used. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4][5]

Objective

To develop and execute a forced degradation study to demonstrate that the analytical method can separate the intact this compound from its potential degradation products, thereby confirming its stability-indicating power.[6]

Experimental Protocol: Forced Degradation & HPLC Analysis

-

Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Establish Control: Immediately dilute an aliquot of the stock solution to a working concentration of ~50 µg/mL and inject it into the HPLC system. This is the T=0, undegraded control sample.

-

Initiate Stress Conditions (in parallel):

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

-

Sample Analysis:

-

After the specified time, cool the stressed samples to room temperature.

-

Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to the working concentration (~50 µg/mL).

-

Analyze all samples (Control, Acid, Base, Oxidative) by HPLC.

-

HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis, providing good retention and separation. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Provides good peak shape and is compatible with MS detection if needed. |

| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is essential to ensure separation of the polar parent compound from potentially more or less polar degradants.[6] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Allows for quantification and spectral analysis to check for peak purity. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Data Interpretation

The method is considered "stability-indicating" if the chromatograms show baseline separation between the main peak (intact compound) and any new peaks formed under the stress conditions. The goal is not complete degradation, but partial degradation (5-20%) to prove the method's resolving power.[5] The retention time of the parent compound in the stressed samples should match the control, while new peaks will represent degradation products.

References

-

Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved January 13, 2026, from [Link]

-

Chen, Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 369. Available at: [Link]

-

Asif, M. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. International Journal of Molecular Sciences, 22(19), 10762. Available at: [Link]

-

Defense Technical Information Center. (1957). Safety and Handling of Hydrazine. Retrieved January 13, 2026, from [Link]

-

Chem-Impex. (n.d.). 5-Fluoro-1H-indazole-3-carboxylic acid. Retrieved January 13, 2026, from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved January 13, 2026, from [Link]

-

Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved January 13, 2026, from [Link]

-

International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Chem-CNA. (n.d.). MSDS of 5-Bromo-1H-indazole-3-carboxylic acid hydrazide. Retrieved January 13, 2026, from [Link]

-

Journal of Organic Chemistry & Pharmaceutical Process. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved January 13, 2026, from [Link]

-

J&K Scientific. (n.d.). 5-Fluoro-1H-indazole-3-carboxylic acid. Retrieved January 13, 2026, from [Link]

-

Walsh Medical Media. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PMC. Retrieved January 13, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide from its Methyl Ester: An In-Depth Technical Guide

Application Notes & Protocols: A-P/S.5FI.3CH

Abstract

This document provides a comprehensive guide for the synthesis of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide, a key intermediate in pharmaceutical and agrochemical research.[1][2] The protocol details the hydrazinolysis of Methyl 5-Fluoro-1H-indazole-3-carboxylate using hydrazine hydrate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, safety precautions, and data interpretation. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction and Significance

5-Fluoro-1H-indazole-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, notably in the development of anti-cancer agents where they function as inhibitors of specific enzymes involved in tumor proliferation.[1][2] The conversion of the methyl ester to the corresponding hydrazide is a critical step in the synthesis of more complex bioactive molecules, such as various diacyl hydrazines. This transformation introduces a reactive hydrazide moiety, enabling further derivatization and molecular elaboration. The protocol herein describes a reliable and efficient method for this conversion.

Chemical Theory and Mechanism

The core transformation is a nucleophilic acyl substitution reaction known as hydrazinolysis. In this reaction, the lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the displacement of the methoxy group (-OCH3) as methanol, yielding the desired hydrazide.

The reaction is typically carried out in a protic solvent, such as ethanol or methanol, which can facilitate the proton transfers involved in the mechanism.[3] The reaction is generally driven to completion by using an excess of hydrazine hydrate and often by heating to increase the reaction rate.[3][4] The resulting hydrazide is often poorly soluble in the alcoholic solvent, leading to its precipitation from the reaction mixture upon cooling, which aids in its isolation and purification.[5]

Caption: Reaction mechanism of hydrazinolysis.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Methyl 5-Fluoro-1H-indazole-3-carboxylate | ≥98% | Commercial Source | 886368-88-3 | Starting material. |

| Hydrazine Hydrate (55-64% solution) | Reagent Grade | Commercial Source | 7803-57-8 | Highly toxic and corrosive.[6][7][8][9][10] |

| Ethanol (200 proof) | Anhydrous | Commercial Source | 64-17-5 | Solvent. |

| Deionized Water | N/A | In-house | 7732-18-5 | For washing. |

| Anhydrous Sodium Sulfate | Reagent Grade | Commercial Source | 7757-82-6 | For drying. |

| Dichloromethane (DCM) | HPLC Grade | Commercial Source | 75-09-2 | For extraction. |

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

-

Fume hood

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[6][7][8][9][10] All manipulations must be performed in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles, is mandatory.[8][9] A face shield is recommended due to the potential for splashing.[8][9] An emergency eyewash and safety shower must be readily accessible.[8] Avoid inhalation of vapors and any skin or eye contact.[9][10] In case of exposure, seek immediate medical attention.[9]

Step-by-Step Procedure

-

Reaction Setup: To a solution of Methyl 5-Fluoro-1H-indazole-3-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 - 5 equivalents) at room temperature.[11][12] The use of excess hydrazine ensures the reaction goes to completion.

-

Reaction: The resulting solution is stirred at reflux temperature for 2-5 hours.[4][12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If a solid has formed, it can be collected by filtration.[11] If no solid is observed, the solvent is removed under reduced pressure using a rotary evaporator.[4][11]

-

Extraction: The residue is then taken up in a suitable organic solvent like dichloromethane (DCM), and washed with water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[11]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.[11]

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. ehs.unm.edu [ehs.unm.edu]

- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

reaction of 5-Fluoro-1H-indazole-3-carboxylic acid with hydrazine hydrate

Application Note & Protocol

Topic: Synthesis of 5-Fluoro-1H-indazole-3-carbohydrazide via Reaction of 5-Fluoro-1H-indazole-3-carboxylic acid with Hydrazine Hydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Fluoro-1H-indazole-3-carbohydrazide, a key building block in medicinal chemistry. Indazole derivatives are privileged scaffolds known for a wide spectrum of pharmacological activities, including anti-tumor and anti-inflammatory properties.[1] The 5-fluoro substitution on the indazole ring can enhance metabolic stability and binding affinity, making this scaffold particularly valuable in drug discovery.[2] This application note details a robust, two-step protocol that proceeds through a methyl ester intermediate to achieve a high yield and purity of the target hydrazide. The causality behind experimental choices, detailed step-by-step protocols, process visualization, and troubleshooting are provided to ensure reliable and reproducible results.

Reaction Overview and Mechanism

The direct conversion of a carboxylic acid to its corresponding hydrazide using hydrazine hydrate can be challenging and often results in low yields. The carboxylate anion formed under basic conditions is unreactive towards nucleophiles. Therefore, a more efficient and widely adopted strategy involves the activation of the carboxylic acid, most commonly through esterification.

The synthesis detailed herein follows a two-step pathway:

-

Fischer-Speier Esterification: The 5-Fluoro-1H-indazole-3-carboxylic acid is first converted to its methyl ester intermediate using methanol in the presence of a catalytic amount of sulfuric acid.

-

Hydrazinolysis: The purified methyl ester is then treated with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the final product, 5-Fluoro-1H-indazole-3-carbohydrazide.

Mechanism:

-

Step 1 (Esterification): The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.

-

Step 2 (Hydrazinolysis): Hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. The tetrahedral intermediate collapses, eliminating a methoxide ion, which is subsequently protonated by the solvent or another hydrazine molecule, to form the stable carbohydrazide product. This reaction is typically driven to completion by the formation of the highly stable amide-like bond.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Part A: Synthesis of Methyl 5-Fluoro-1H-indazole-3-carboxylate (Intermediate 2)

Materials and Equipment:

-

5-Fluoro-1H-indazole-3-carboxylic acid (1)

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Ethyl Acetate

-

Brine Solution (Saturated NaCl)

-

Sodium Sulfate (Anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 5-Fluoro-1H-indazole-3-carboxylic acid (1) (e.g., 5.0 g, 27.75 mmol, 1.0 equiv.) in methanol (50 mL) in a 250 mL round-bottom flask, add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL) dropwise at room temperature with stirring. A general procedure for this type of esterification is well-established.[4]

-

Heat the resulting solution to reflux (approx. 65°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and evaporate the methanol under reduced pressure using a rotary evaporator.

-

Treat the residue with ice-cold water (50 mL). A precipitate should form.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated brine solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Methyl 5-Fluoro-1H-indazole-3-carboxylate (2) as a solid, which can be used in the next step without further purification or recrystallized if necessary.

Part B: Synthesis of 5-Fluoro-1H-indazole-3-carbohydrazide (Product 3)

Materials and Equipment:

-

Methyl 5-Fluoro-1H-indazole-3-carboxylate (2)

-

Ethanol (95%)

-

Hydrazine Hydrate (80-100% solution)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude Methyl 5-Fluoro-1H-indazole-3-carboxylate (2) (e.g., 23.86 mmol, 1.0 equiv.) in ethanol (42 mL) in a 250 mL round-bottom flask at room temperature.

-

To this solution, add hydrazine hydrate (e.g., 1.79 g, 35.79 mmol, 1.5 equiv.) dropwise.[4]

-

Heat the reaction mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Upon completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove any residual impurities.

-

Dry the final product, 5-Fluoro-1H-indazole-3-carbohydrazide (3) , under vacuum to obtain a pure solid.

Process Visualization: Synthetic Workflow

The following diagram illustrates the complete workflow from starting material to the final purified product.

Caption: Synthetic workflow for 5-Fluoro-1H-indazole-3-carbohydrazide.

Data Summary and Expected Results